molecular formula C19H19NO2S B3058437 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- CAS No. 89438-35-7

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-

Cat. No. B3058437
CAS RN: 89438-35-7
M. Wt: 325.4 g/mol
InChI Key: FYLXZDXHYYGHSH-UHFFFAOYSA-N
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Description

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- is a chemical compound that has been extensively studied for its scientific research applications. It is a sulfinyl-containing compound that has been shown to possess a wide range of biological activities. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to possess potent antimicrobial, antiviral, antitumor, and anti-inflammatory activities. It has also been shown to possess potent antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- in lab experiments include its potent biological activities, its easy synthesis, and its low toxicity. However, the compound has some limitations, including its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the study of 2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative diseases. Another direction is to investigate the compound's mechanism of action and its interactions with various signaling pathways. Additionally, further studies are needed to determine the compound's pharmacokinetic and pharmacodynamic properties and to optimize its chemical structure for improved biological activity.

Scientific Research Applications

2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl- has been extensively studied for its scientific research applications. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities. The compound has also been shown to possess potent antioxidant and neuroprotective properties.

properties

IUPAC Name

N,3-dimethyl-5-(4-methylphenyl)sulfinyl-N-phenylfuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-14-9-11-17(12-10-14)23(21)18-13-15(2)19(22-18)20(3)16-7-5-4-6-8-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLXZDXHYYGHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC(=C(O2)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537748
Record name N,3-Dimethyl-5-(4-methylbenzene-1-sulfinyl)-N-phenylfuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89438-35-7
Record name N,3-Dimethyl-5-(4-methylbenzene-1-sulfinyl)-N-phenylfuran-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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